2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(11-3-6-19-9-11)16-4-5-17-12(8-16)7-13(15-17)10-1-2-10/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENWCAGGKEYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations at Position 2
Key Insight : The cyclopropyl group in Compound A offers superior metabolic stability compared to CF₃ (prone to defluorination) and Cl (risk of off-target reactivity).
2.2. Substituent Variations at Position 5
Key Insight : The thiophene-3-carbonyl group in Compound A strikes a balance between aromaticity and moderate polarity, avoiding the excessive bulk of sulfonyl or nitro groups.
2.3. Core Scaffold Modifications
Key Insight : The pyrazolo[1,5-a]pyrazine core in Compound A provides a versatile platform for functionalization without the synthetic complexity of pyrimidine or imidazole derivatives.
Biological Activity
2-Cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and a thiophene-3-carbonyl moiety. Its molecular formula is CHNOS, with a molecular weight of 234.29 g/mol. The structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented. They exhibit a range of pharmacological effects including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines.
- Antimicrobial Properties : Many compounds in this class demonstrate significant antibacterial and antifungal activity.
- Anti-inflammatory Effects : They can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymes : Similar pyrazole compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : The compound may interact with specific receptors or signaling pathways that regulate cell growth and immune response.
- Induction of Apoptosis : Evidence suggests that some pyrazole derivatives can induce programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antitumor Activity : A study demonstrated that pyrazolo[1,5-a]pyrazine derivatives exhibited potent inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
- Antimicrobial Effects : Research indicated that certain pyrazole carboxamides displayed notable antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus .
- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation in animal models .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropyl-5-(thiophene-3-carbonyl)-pyrazolo[1,5-a]pyrazine?
- Methodological Answer : The core pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclization reactions, as demonstrated in pyrazolo-pyrimidine derivatives (e.g., coupling hydrazines with ketones or aldehydes followed by cyclization) . For the thiophene-3-carbonyl moiety, acylation reactions using thiophene-3-carboxylic acid derivatives (e.g., acyl chlorides) are effective. Cyclopropane introduction may involve nucleophilic substitution or cross-coupling with cyclopropylboronic acids under palladium catalysis. Key steps should be validated by NMR and LC-MS to confirm intermediate structures .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry of the pyrazolo[1,5-a]pyrazine core and substituents (e.g., cyclopropyl, thiophene-carbonyl). Compare shifts with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines show distinct aromatic proton patterns) .
- HRMS : Verify molecular formula, particularly for isotopic patterns from chlorine (if present in intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation, especially for the cyclopropyl group .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Methodological Answer :
- LogD/pKa Analysis : Use shake-flask or HPLC methods to determine LogD (e.g., pH 5.5 and 7.4) to predict membrane permeability. Computational tools (e.g., ACD/Labs) can estimate pKa values for the pyrazolo[1,5-a]pyrazine nitrogen atoms .
- Stability Studies : Conduct accelerated stability testing in DMSO/PBS buffers (25°C–40°C) over 72 hours, monitoring degradation via HPLC. Thiophene-carbonyl groups may hydrolyze under acidic conditions, requiring pH optimization .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in the pyrazolo[1,5-a]pyrazine core) causing signal broadening .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximity of cyclopropyl and thiophene groups. For example, NOE interactions between cyclopropyl protons and pyrazine protons can confirm substituent orientation .
- Comparative Analysis : Cross-reference with spectral data for structurally related compounds (e.g., 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives) .
Q. What strategies optimize the synthetic yield of the thiophene-3-carbonyl moiety?
- Methodological Answer :
- Coupling Reagent Selection : Use HATU or EDCI/HOBt for acylation to minimize side reactions. Pre-activation of thiophene-3-carboxylic acid with CDI (1,1'-carbonyldiimidazole) improves efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates. For moisture-sensitive steps, anhydrous conditions with molecular sieves are critical .
- In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm acylation completion .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the pyrazolo[1,5-a]pyrazine core as a hinge-binding motif. The thiophene-carbonyl group may engage in π-π stacking or hydrogen bonding .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors from the carbonyl group, hydrophobic regions from cyclopropane) using tools like Schrödinger’s Phase .
- ADMET Prediction : Software like SwissADME can forecast bioavailability, CYP inhibition, and blood-brain barrier penetration based on LogP and polar surface area .
Q. What are the potential sources of synthetic impurities, and how can they be mitigated?
- Methodological Answer :
- Common Impurities :
- Dehalogenation Byproducts : If halogenated intermediates are used (e.g., chlorothiophene derivatives), monitor for dehalogenated species via LC-MS .
- Oxidation Products : Thiophene rings may oxidize to sulfoxides; include antioxidants (e.g., BHT) in reaction mixtures .
- Purification Strategies : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
